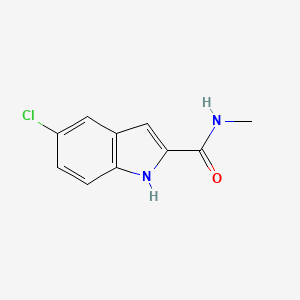

5-Chloroindole-2-carboxylic acid methylamide

CAS No.:

Cat. No.: VC20007622

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClN2O |

|---|---|

| Molecular Weight | 208.64 g/mol |

| IUPAC Name | 5-chloro-N-methyl-1H-indole-2-carboxamide |

| Standard InChI | InChI=1S/C10H9ClN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-5,13H,1H3,(H,12,14) |

| Standard InChI Key | BPFZXGAWSIZYJJ-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl |

Introduction

Chemical and Structural Properties

5-Chloroindole-2-carboxylic acid methylamide belongs to the indole alkaloid family, distinguished by a chlorine atom at the 5-position and a methylamide group at the 2-carboxylic acid position. The compound’s IUPAC name is 5-chloro-N-methyl-1H-indole-2-carboxamide, and its canonical SMILES representation is CNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.64 g/mol |

| CAS Number | Not explicitly listed |

| PubChem CID | 24802032 |

| Solubility | Likely soluble in DMSO, DMF |

The indole scaffold’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the methylamide group enhances metabolic stability compared to its carboxylic acid precursor .

Synthesis and Manufacturing

The synthesis of 5-chloroindole-2-carboxylic acid methylamide typically proceeds via amidation of 5-chloroindole-2-carboxylic acid. While detailed protocols are proprietary, general steps involve:

-

Chlorination: Introducing chlorine at the 5-position of indole-2-carboxylic acid using reagents like sulfuryl chloride or N-chlorosuccinimide .

-

Amidation: Reacting the carboxylic acid with methylamine in the presence of a coupling agent (e.g., EDCl/HOBt) to form the methylamide.

Commercial suppliers such as Carl Roth offer the compound in quantities ranging from 500 mg to 10 g, with purity levels exceeding 95%. The one-pot synthesis methodologies described in related patents (e.g., CN108840854B for analogous thiophene derivatives) suggest potential industrial scalability, though specific adaptations for indole systems remain unexplored .

Pharmaceutical and Research Applications

This compound’s primary application lies in medicinal chemistry, where it acts as a building block for:

Anti-Inflammatory Agents

The methylamide moiety can inhibit cyclooxygenase-2 (COX-2) by mimicking arachidonic acid’s binding pocket. Derivatives have shown promise in reducing prostaglandin E₂ levels in vitro .

Anticancer Therapeutics

Modifications at the indole core enable interactions with kinase domains. For instance, methylamide-substituted indoles demonstrate inhibitory activity against VEGFR-2, a target in angiogenesis-dependent cancers .

Antimicrobial Compounds

The chlorine atom enhances lipophilicity, improving membrane penetration in Gram-positive bacteria. Structure-activity relationship (SAR) studies highlight its role in optimizing bacteriostatic potency.

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; rinse with water |

| Inhalation | Use fume hood; avoid aerosolization |

| Storage | Store at 2–8°C in airtight containers |

Material Safety Data Sheets (MSDS) recommend avoiding prolonged exposure and disposing of waste via incineration.

Comparative Analysis with 5-Chloroindole-2-carboxylic Acid

The methylamide derivative offers distinct advantages over its carboxylic acid precursor (C₉H₆ClNO₂, MW 195.60 g/mol) :

| Parameter | Methylamide | Carboxylic Acid |

|---|---|---|

| Solubility | Higher in organic solvents | Poor aqueous solubility |

| Bioavailability | Enhanced membrane permeability | Limited due to ionization |

| Synthetic Utility | Direct coupling in drug design | Requires activation for amidation |

This comparison underscores the methylamide’s versatility in drug design, particularly for central nervous system (CNS) targets where lipophilicity is critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume